

Technical Guide: 5-Chloro-1H-pyrazolo[3,4-c]pyridine

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Compound of Interest

Compound Name: 4-Chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1142572

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CAS Number: 76006-08-1

Introduction

This technical guide provides a comprehensive overview of 5-Chloro-1H-pyrazolo[3,4-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine scaffold is a purine isostere, making it a valuable core for the design of kinase inhibitors and other therapeutic agents.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and its role in targeting key signaling pathways.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Property	Value	Source(s)
CAS Number	76006-08-1	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₄ CIN ₃	[2] [3]
Molecular Weight	153.57 g/mol	[2] [4] [6]
Melting Point	184-185 °C	[7]
Appearance	White solid	[1]
Canonical SMILES	C1=C2C=NNC2=CN=C1Cl	[8]
InChI Key	CFNYEWNLTYSDMR-UHFFFAOYSA-N	[8]
Topological Polar Surface Area	41.6 Å ²	[8]
Exact Mass	153.0093748 Da	[8]

Spectroscopic Data

The following table presents spectroscopic data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Spectrum Type	Data	Source(s)
¹ H NMR (400 MHz, methanol-d ₄)	δ 8.80 (1H, s, 7-H), 8.15 (1H, d, J = 1.2 Hz, 3-H), 7.82 (1H, d, J = 1.2 Hz, 4-H)	[1]
¹³ C NMR (101 MHz, methanol-d ₄)	δ 141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4)	[1]
IR (ATR)	ν _{max} 909, 736, 652 cm ⁻¹	[1]
Mass Spectrometry (LC-MS, ES+)	[M (35Cl) + H] 154.113, [M (37Cl) + H] 156.128	[1]
High-Resolution Mass Spectrometry (HRMS, ES+)	Found [M + H] ⁺ 154.0167, C ₆ H ₅ N ₃ ³⁵ Cl requires M 154.0172	[1]

Experimental Protocols

Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

A reported synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine involves a two-step process starting from a substituted pyridine precursor.[\[1\]](#)[\[6\]](#)

Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

- Reagents: 2-amino-3-methyl-5-chloropyridine, Sodium Nitrite (NaNO_2), Acetic Anhydride (Ac_2O), Dichloroethane (DCE).
- Procedure:
 - To a solution of 2-amino-3-methyl-5-chloropyridine in dichloroethane (DCE), add acetic anhydride (Ac_2O).
 - Cool the mixture and add sodium nitrite (NaNO_2) portion-wise while maintaining a low temperature.
 - Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours.
 - Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
 - Upon completion, the reaction mixture can be worked up to isolate the intermediate product, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.

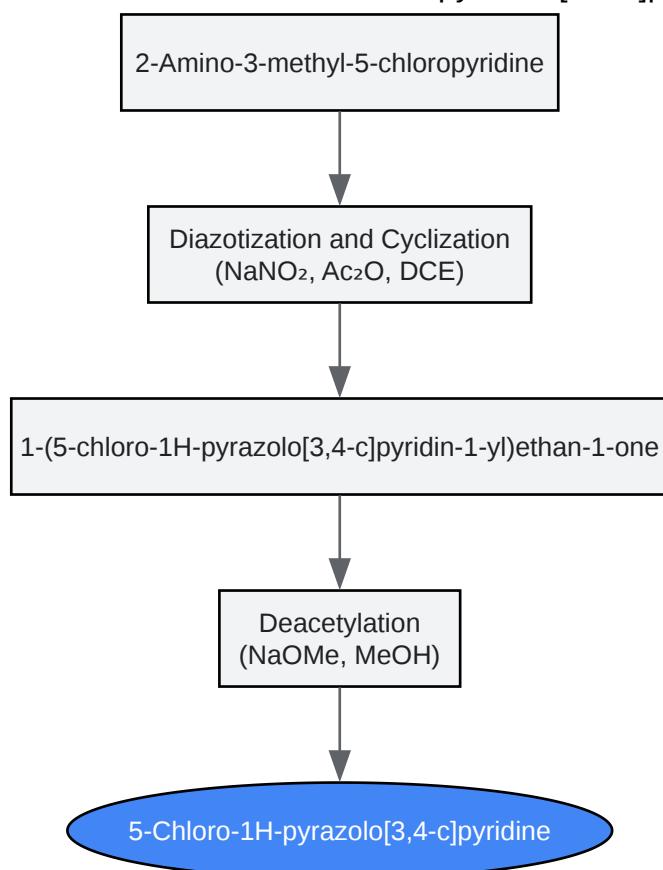
Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine

- Reagents: 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, Sodium Methoxide (NaOMe), Methanol (MeOH).
- Procedure:
 - Dissolve the crude intermediate from Step 1 in methanol (MeOH).
 - Add a solution of sodium methoxide (NaOMe) in methanol.

- Stir the reaction at room temperature for 1 hour.
- After completion, neutralize the reaction and extract the product with a suitable organic solvent.
- The organic layers are combined, washed, dried, and concentrated to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1]

The following diagram illustrates the general workflow for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Synthesis Workflow for 5-Chloro-1H-pyrazolo[3,4-c]pyridine



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Synthesis Workflow

In Vitro Kinase Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of compounds like 5-Chloro-1H-pyrazolo[3,4-c]pyridine against a target kinase. This protocol is based on a luminescence-based assay that measures ATP consumption.

- Materials:

- Target kinase
- Kinase substrate
- ATP
- Test compound (e.g., 5-Chloro-1H-pyrazolo[3,4-c]pyridine) dissolved in DMSO
- Kinase assay buffer
- Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
- 384-well plates
- Plate reader capable of measuring luminescence

- Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add a small volume of the diluted test compound or DMSO (as a vehicle control).
- Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
- Add the kinase reaction mixture to the wells containing the test compound.
- Initiate the kinase reaction by adding ATP to each well.

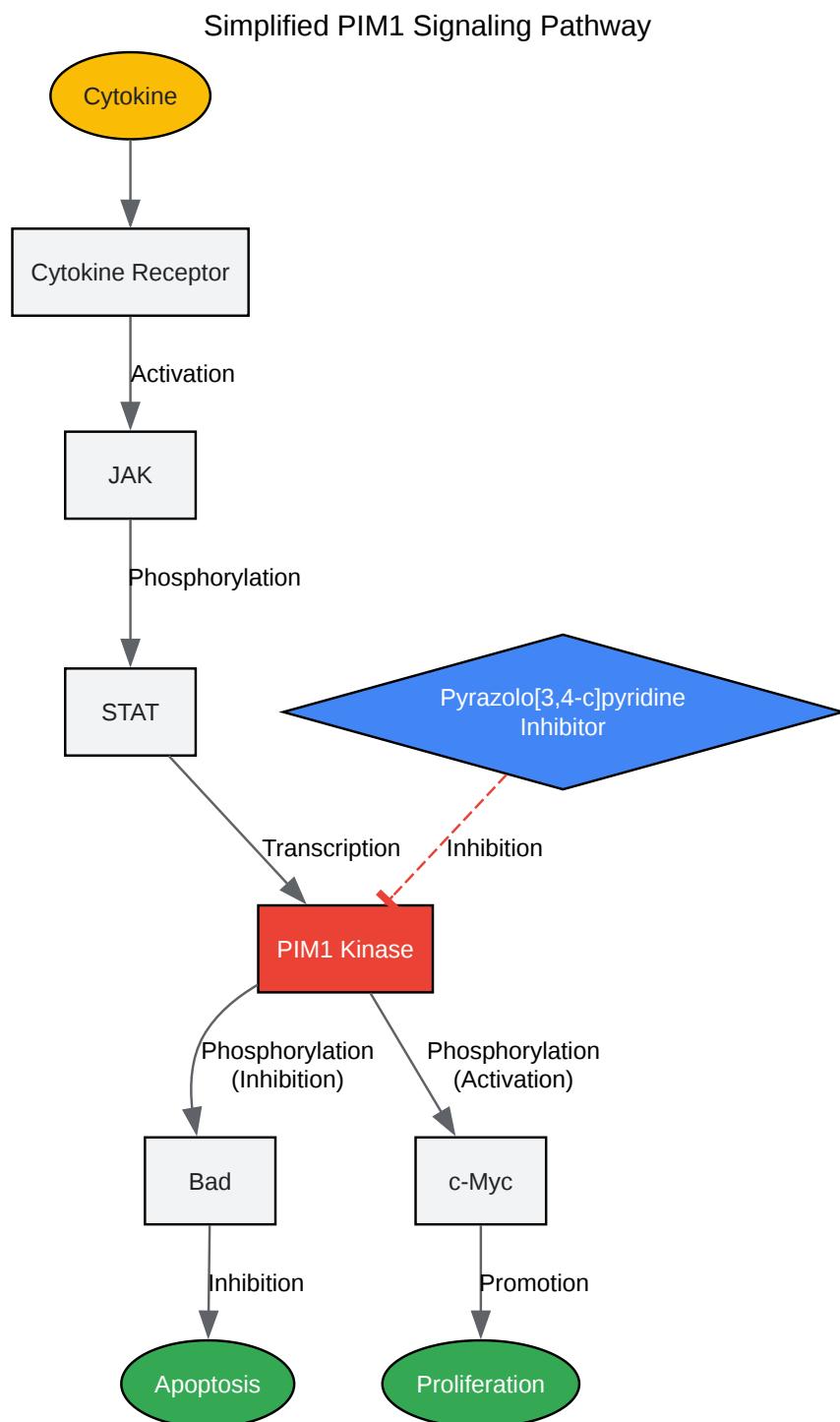
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding the ATP detection reagent.
- Incubate for a further period to allow for signal development.
- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

The pyrazolo[3,4-c]pyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. One such family of kinases that are important targets in cancer therapy is the PIM kinase family (PIM1, PIM2, and PIM3).

PIM1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.^{[2][7]} Its expression is often upregulated in various cancers. The signaling pathway involving PIM1 is complex and is regulated by the JAK/STAT pathway. Cytokines, such as interleukins, activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. PIM1 can then phosphorylate a variety of downstream substrates, such as Bad (to inhibit apoptosis) and c-Myc (to promote proliferation), thereby promoting cell survival and growth.^{[2][7]}

The following diagram illustrates a simplified representation of the PIM1 signaling pathway, a potential target for inhibitors based on the pyrazolo[3,4-c]pyridine scaffold.

[Click to download full resolution via product page](#)[PIM1 Signaling Pathway](#)

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